

Metacaine (Tricaine Methanesulfonate): A Technical Guide to Aqueous Solubility and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Metacaine

Cat. No.: B7771447

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Metacaine, chemically known as Tricaine Methanesulfonate (and commonly referred to as MS-222), is an extensively utilized anesthetic and sedative for poikilothermic animals, particularly in aquaculture and biomedical research.^{[1][2]} Its efficacy and safety are intrinsically linked to its behavior in aqueous solutions. This technical guide provides a comprehensive overview of the solubility and stability of **Metacaine**, presenting key data, experimental methodologies, and visual workflows to support its appropriate handling and application in a research and development setting.

Core Physicochemical Properties

Metacaine is a white, crystalline powder that is freely soluble in water.^{[3][4]} The methanesulfonate salt form of ethyl m-aminobenzoate confers this high water solubility, a distinct advantage over its structural isomer, benzocaine, which requires an organic solvent for dissolution.^[3]

Aqueous Solubility

Metacaine exhibits high solubility in water, a critical feature for its application in aquatic environments. This solubility allows for the convenient preparation of concentrated stock solutions.

Table 1: Quantitative Solubility of **Metacaine** in Aqueous and Other Solvents

Solvent	Reported Solubility	Molar Concentration (approx.)	Notes
Water	≥ 100 mg/mL [5]	≥ 382.70 mM [5]	Saturation point not specified.
Water	50 mg/mL [6]	191.35 mM	Solution is clear and colorless. [6]
Water	1 g/mL [7]	3.83 M	Described as "complete" solubility. [7]
Water	up to 11% [1]	-	Forms a clear, colorless acidic solution. [1]
DMSO	100 mg/mL [5]	382.70 mM [5]	Requires sonication; hygroscopic DMSO can impact solubility. [5]

Note: The molecular weight of **Metacaine** (Tricaine Methanesulfonate) is approximately 261.3 g/mol. [3][8][9][10]

Dissolving **Metacaine** in water can lead to a decrease in the pH of the solution due to the hydrolysis of the sulfonate radical. [2][3] For many applications, particularly those involving live animals, buffering the solution to a neutral pH (around 7.0) with sodium bicarbonate is a standard and recommended practice to mitigate this acidity. [2][11]

Aqueous Stability

The stability of **Metacaine** in aqueous solutions is influenced by storage conditions, including temperature, light exposure, and pH. While fresh solutions are often recommended, studies have demonstrated that properly stored stock solutions can maintain their stability and efficacy for extended periods. [12][13]

Effect of Storage Temperature and Duration

A key study evaluated the long-term stability of a concentrated **Metacaine** stock solution (100 mg/mL). The findings indicate that these solutions are stable for up to 6 months when stored at either 4°C or -20°C in amber jars to protect from light.[12][13][14] Chemical analysis using liquid chromatography-ion trap mass spectrometry confirmed that the concentrations of the stored solutions remained within 6% of the initial concentrations, with no detectable chemical metabolites or contamination.[12]

Table 2: Stability of 100 mg/mL **Metacaine** Aqueous Stock Solution

Storage Condition	Duration	Stability Outcome	Reference
4°C in amber jar	2 months	Stable	[12][13]
-20°C in amber jar	2 months	Stable	[12][13]
4°C in amber jar	6 months	Stable	[12][13]
-20°C in amber jar	6 months	Stable	[12][13]
Cool, dark/opaque bottle	At least 1 month	Stable (for 10g/L solution)	[3]

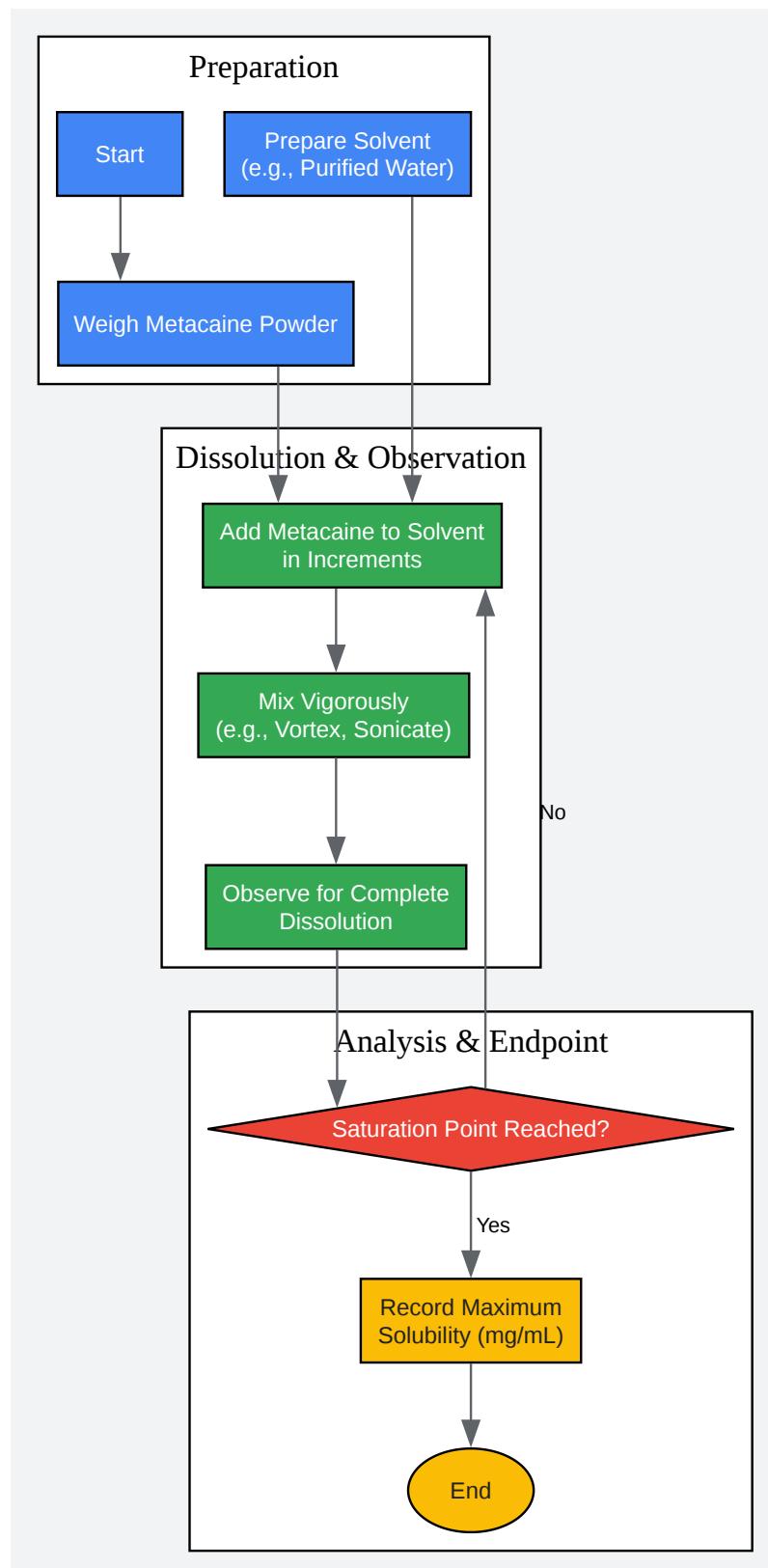
Photosensitivity and Degradation

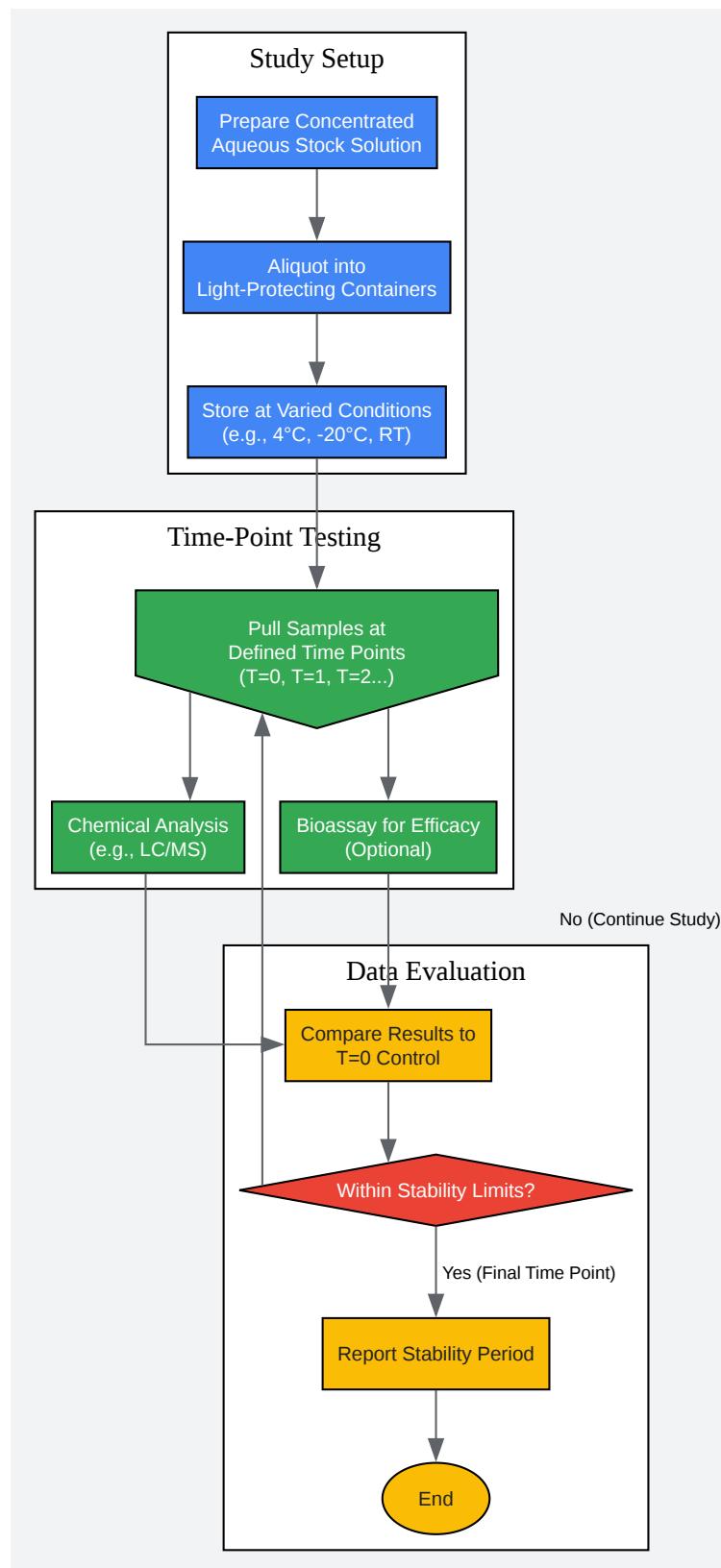
Metacaine solutions are known to be photosensitive.[5] Exposure to light can cause a change in the color of the solution; however, this color change does not necessarily indicate a significant loss of anesthetic activity.[5] To ensure stability, it is best practice to store stock solutions in light-protecting containers, such as amber bottles or jars.[3][12]

The primary degradation pathway for ester-containing compounds like **Metacaine** in aqueous solutions is hydrolysis.[15][16][17] One study noted a loss of efficacy in blocking ionic currents in nerve fibers with 3-day-old **Metacaine** solutions, attributing this to partial decomposition of the drug.[18] This suggests that while concentrated, buffered stock solutions can be stable for months at low temperatures, diluted, unpreserved working solutions may have a shorter viable lifespan.

Experimental Protocols

Protocol for Stability Assessment of Metacaine Stock Solutions


This protocol is based on the methodology described for the long-term storage study of MS-222.[12][13]


- Preparation of Stock Solution:
 - Prepare a 100 mg/mL stock solution of **Metacaine** in purified water.
 - Dispense the solution into amber glass jars to protect from light.
- Storage Conditions:
 - Store designated samples at two temperature conditions: refrigerated (4°C) and frozen (-20°C).
 - Establish multiple time points for analysis (e.g., freshly prepared, 2 months, 6 months).
- Chemical Analysis:
 - At each time point, thaw frozen samples as required.
 - Analyze the concentration of **Metacaine** in each sample using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC/MS).[12]
 - Compare the measured concentrations of the stored samples to the concentration of the freshly prepared solution.
 - A solution is typically considered stable if its concentration remains within a predefined percentage (e.g., $\pm 10\%$) of the initial concentration.
- Efficacy Testing (Optional but Recommended):
 - Prepare working solutions (e.g., 150 mg/L) from the stored and fresh stock solutions.

- Conduct bioassays using a target species (e.g., zebrafish) to evaluate anesthetic efficacy.
- Measure and compare key parameters such as time to induction of anesthesia and recovery time.[12][13]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for assessing the solubility and stability of **Metacaine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fulir.irb.hr [fulir.irb.hr]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. tossehuset.dk [tossehuset.dk]
- 4. CAS 886-86-2: Tricaine methanesulfonate | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jnfuturechemical.com [jnfuturechemical.com]
- 7. usbio.net [usbio.net]
- 8. Metacaine - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompas.com]
- 9. Metacaine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompas.com]
- 10. Tricaine Methanesulfonate | C10H15NO5S | CID 261501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Stability and Efficacy of Tricaine Methanesulfonate (MS222) Solution After Long-Term Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Stability and Efficacy of Tricaine Methanesulfonate (MS222) Solution After Long-Term Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aml.iaamonline.org [aml.iaamonline.org]
- 16. Enzymic hydrolysis of amino acid derivatives of benzocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Salt effects on an ion-molecule reaction--hydroxide-catalyzed hydrolysis of benzocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [Effects of metacaine and its decomposition products on the excitation mechanism of isolated myelinated nerve fibers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Metacaine (Tricaine Methanesulfonate): A Technical Guide to Aqueous Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7771447#metacaine-solubility-and-stability-in-aqueous-solutions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com